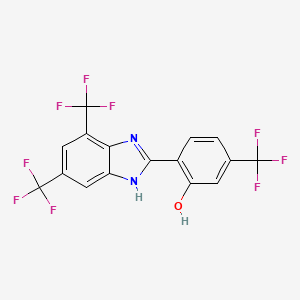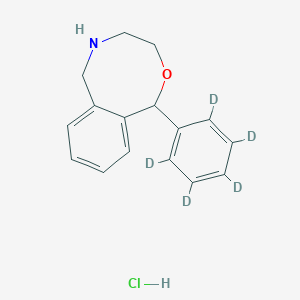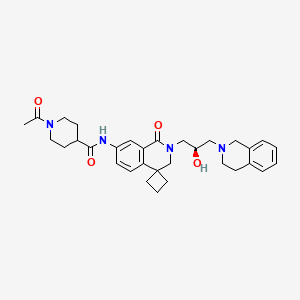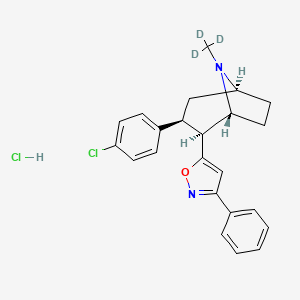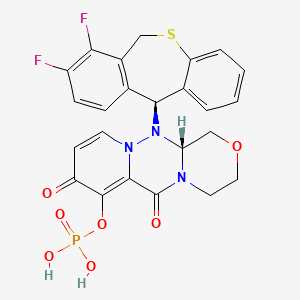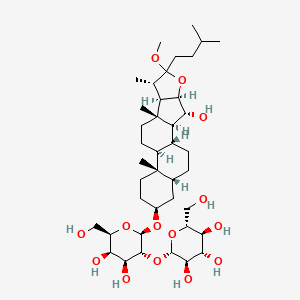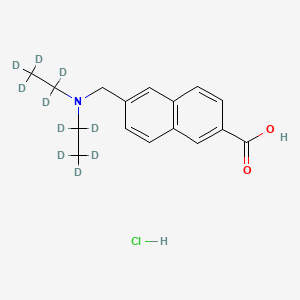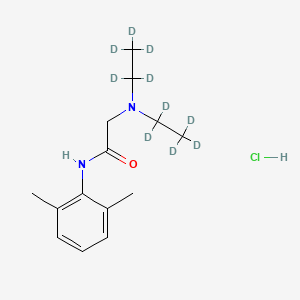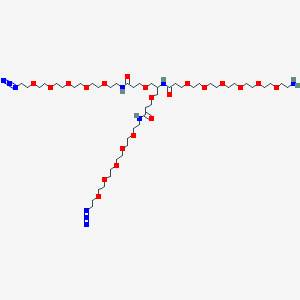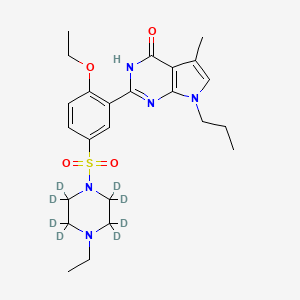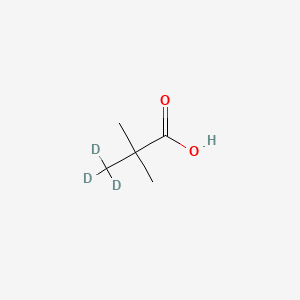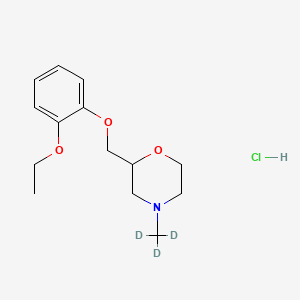
N-Methyl viloxazine-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl viloxazine-d3 (hydrochloride) is a deuterated form of N-Methyl viloxazine, a compound known for its pharmacological properties. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl viloxazine-d3 (hydrochloride) typically involves the deuteration of N-Methyl viloxazineThis can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of N-Methyl viloxazine-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research .
化学反应分析
Types of Reactions
N-Methyl viloxazine-d3 (hydrochloride) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the substituent introduced .
科学研究应用
N-Methyl viloxazine-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to track the distribution and breakdown of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
作用机制
The mechanism of action of N-Methyl viloxazine-d3 (hydrochloride) involves its interaction with specific molecular targets in the body. It is known to modulate the reuptake of norepinephrine, a neurotransmitter, thereby influencing various physiological processes. The deuterium labeling allows for detailed studies of its pharmacokinetics and dynamics, providing insights into its effects at the molecular level .
相似化合物的比较
Similar Compounds
N-Methyl viloxazine: The non-deuterated form of the compound, used in similar research applications.
Viloxazine: A related compound with similar pharmacological properties, used in the treatment of attention deficit hyperactivity disorder (ADHD).
Deuterated analogs: Other deuterated compounds used in research for their stable isotopic labeling.
Uniqueness
N-Methyl viloxazine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in biochemical assays. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
属性
分子式 |
C14H22ClNO3 |
|---|---|
分子量 |
290.80 g/mol |
IUPAC 名称 |
2-[(2-ethoxyphenoxy)methyl]-4-(trideuteriomethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12;/h4-7,12H,3,8-11H2,1-2H3;1H/i2D3; |
InChI 键 |
OVQKSWPRYDMENH-MUTAZJQDSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCOC(C1)COC2=CC=CC=C2OCC.Cl |
规范 SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
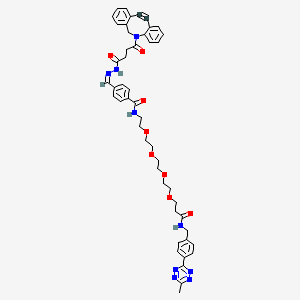
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)
